molecular formula C21H36O3 B1230755 3,17,20-Trihydroxypregnane CAS No. 33995-20-9

3,17,20-Trihydroxypregnane

Cat. No.: B1230755
CAS No.: 33995-20-9
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-JDIROBOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3,17,20-Trihydroxypregnane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

3,17,20-Trihydroxypregnane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals

Mechanism of Action

The mechanism of action of 3,17,20-Trihydroxypregnane involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, influencing gene expression and regulating various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,17,20-Trihydroxypregnane is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple steroid hormone receptors makes it a versatile compound in both research and clinical settings .

Properties

CAS No.

33995-20-9

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13?,14?,15?,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

SCPADBBISMMJAW-JDIROBOTSA-N

Isomeric SMILES

CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O)O

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Synonyms

3,17,20-trihydroxypregnane
3,17,20-trihydroxypregnane, (3alpha,20R)-isomer, 4-(14)C-labeled
3,17,20-trihydroxypregnane, (3alpha,5alpha,20S)-isomer
3,17,20-trihydroxypregnane, (3alpha,5beta)-isomer
3,17,20-trihydroxypregnane, (3alpha,5beta,20R)-isomer
3,17,20-trihydroxypregnane, (3alpha,5beta,20S)-isomer
3,17,20-trihydroxypregnane, (3beta,5alpha,20R)-isomer
3,17,20-trihydroxypregnane, (3beta,5alpha,20S)-isomer
3,17,20-triOH-pregnane

Origin of Product

United States

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